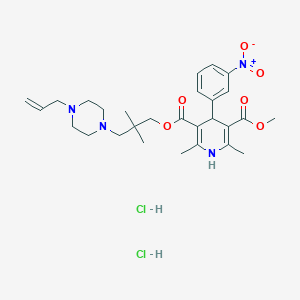

Iganidipine hydrochloride

Übersicht

Beschreibung

Iganidipinhydrochlorid: ist ein niedermolekulares Medikament, das als Kalziumkanalblocker wirkt. Es wird hauptsächlich zur Behandlung von Augenkrankheiten, insbesondere Glaukom, eingesetzt. Die Verbindung ist bekannt für ihre neuroprotektiven Wirkungen gegen Schäden an retinalen Ganglienzellen unter hypoxischen Bedingungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Iganidipinhydrochlorid kann über zwei Hauptwege synthetisiert werden :

-

Erster Weg:

Schritt 1: Kondensation von 1-(tert-Butoxycarbonyl)piperazin mit Isobutyraldehyd und Formaldehyd in Essigsäure zur Bildung von 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-2,2-dimethylpropionaldehyd.

Schritt 2: Reduktion des Aldehyds mit Natriumborhydrid in Isopropanol unter Bildung des entsprechenden Alkohols.

Schritt 3: Kondensation des Alkohols mit Diketen in Gegenwart von Dimethylaminopyridin in Dichlormethan unter Bildung des Acetoessigesters.

Schritt 4: Cyclisierung mit 3-Nitrobenzaldehyd und Methyl-3-aminocrotonat in siedendem Isopropanol unter Bildung des geschützten Dihydropyridins.

Schritt 5: Abspaltung der tert-Butoxycarbonylgruppe mit Salzsäure in Ethanol unter Bildung des Dihydropyridins.

Schritt 6: Alkylierung mit Allylchlorid und Triethylamin in heißem Tetrahydrofuran.

-

Zweiter Weg:

Schritt 1: Kondensation von 3-(4-Allylpiperazin-1-yl)-2,2-dimethylpropanol mit Diketen in Dichlormethan unter Bildung des entsprechenden Acetoessigesters.

Schritt 2: Behandlung mit trockenem Ammoniak in Methanol unter Bildung des 3-Aminocrotonsäureesters.

Schritt 3: Cyclisierung mit 2-(3-Nitrobenzyliden)acetoessigsäuremethylester in heißem Isopropanol.

Analyse Chemischer Reaktionen

Reaktionstypen: Iganidipinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Synthese und Modifikation von Iganidipinhydrochlorid üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitution: Reagenzien wie Allylchlorid und Triethylamin werden in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Iganidipinhydrochlorid, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Iganidipinhydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen :

Chemie: Wird als Modellverbindung bei der Untersuchung von Kalziumkanalblockern verwendet.

Biologie: Untersucht wegen seiner neuroprotektiven Wirkung auf retinalen Ganglienzellen.

Medizin: Wird hauptsächlich zur Behandlung von Glaukom und anderen Augenkrankheiten eingesetzt.

Industrie: Wird bei der Entwicklung von ophthalmischen Lösungen und anderen pharmazeutischen Formulierungen eingesetzt.

Wirkmechanismus

Iganidipinhydrochlorid entfaltet seine Wirkung durch Blockierung spannungsgesteuerter Kalziumkanäle (VDCCs) . Diese Wirkung verhindert den Einstrom von Kalziumionen in die Zellen, wodurch die Zellaktivität reduziert und ein Schutz vor kalziumbedingten Zellschäden gewährleistet wird. Die Verbindung zielt speziell auf retinalen Ganglienzellen ab und bietet neuroprotektiven Schutz unter hypoxischen Bedingungen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Iganidipine acts by selectively blocking L- and T-type voltage-dependent calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. Unlike some other calcium channel blockers, Iganidipine demonstrates a favorable profile by minimizing cardiac depression and maintaining renal blood flow, making it particularly beneficial for hypertensive patients with comorbid conditions such as diabetes or renal impairment .

Clinical Applications

1. Treatment of Hypertension

- Efficacy : Iganidipine has been shown to effectively reduce both systolic and diastolic blood pressure in patients with mild to moderate essential hypertension. Studies indicate that doses ranging from 10 mg to 40 mg once daily can maintain significant reductions in blood pressure over extended periods .

- Tolerability : The drug is generally well tolerated, with common adverse effects including peripheral edema, headache, and flushing. Importantly, the incidence of ankle edema is lower compared to other calcium channel blockers like amlodipine .

2. Renal Protection

- Renal Hemodynamics : Research indicates that Iganidipine may have protective effects on renal function by preserving renal plasma flow and glomerular filtration rate (GFR) during antihypertensive treatment. This is particularly relevant for patients with chronic kidney disease .

- Natriuresis : The drug promotes natriuresis, which helps in managing fluid balance and further contributes to its antihypertensive effects .

Long-Term Efficacy Study

A multicenter study involving 183 patients assessed the long-term efficacy of Iganidipine. After a year of treatment, significant reductions in blood pressure were observed, with success rates similar across different dosages (10 mg vs. 20 mg). Adverse events were mild and did not lead to serious complications, highlighting the drug's safety profile .

Comparison with Amlodipine

In a randomized controlled trial comparing Iganidipine with amlodipine, both drugs significantly reduced blood pressure; however, Iganidipine was associated with a lower incidence of peripheral edema. This suggests that Iganidipine may be a preferable option for patients concerned about edema as a side effect .

Data Summary Table

| Application | Details |

|---|---|

| Primary Use | Treatment of mild to moderate hypertension |

| Dosage Range | 10 mg to 40 mg once daily |

| Common Side Effects | Peripheral edema, headache, flushing |

| Renal Effects | Maintains renal plasma flow and GFR; promotes natriuresis |

| Comparative Efficacy | Similar efficacy to amlodipine but with lower peripheral edema incidence |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Iganidipinhydrochlorid wird mit anderen Kalziumkanalblockern wie Nifedipin und Nicardipin verglichen . Obwohl all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist Iganidipinhydrochlorid einzigartig in seiner überlegenen Stabilität unter Licht und seiner effektiveren und kontinuierlicheren vasodilatierenden Wirkung .

Ähnliche Verbindungen:

- Nifedipin

- Nicardipin

- Nimodipin

- Lomerizin

Diese Verbindungen werden ebenfalls als Kalziumkanalblocker eingesetzt, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften und spezifischen Anwendungen.

Biologische Aktivität

Iganidipine hydrochloride is a dihydropyridine calcium channel blocker (CCB) that has gained attention for its unique pharmacological properties and clinical applications, particularly in the management of hypertension. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, therapeutic effects, and relevant case studies.

Iganidipine selectively inhibits L-type and T-type voltage-dependent calcium channels in vascular smooth muscle cells. By blocking these channels, it prevents the influx of calcium ions, which is essential for muscle contraction. This action leads to vasodilation and a subsequent decrease in blood pressure. Unlike some other CCBs, Iganidipine does not significantly affect heart rate or contractility, making it favorable for patients with cardiovascular concerns.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption with a median time to peak concentration (Tmax) of approximately 1.5 hours.

- Protein Binding : Highly bound to plasma proteins (about 99%).

- Metabolism : Extensively metabolized by cytochrome P450 enzymes, primarily leading to pyridine and diphenylmethane derivatives.

- Elimination : Approximately 63% is eliminated via feces and 31% through urine as metabolites.

- Half-Life : Dose-dependent half-lives ranging from approximately 3.94 hours at 5 mg to 7.95 hours at 20 mg.

Therapeutic Effects

This compound has demonstrated various therapeutic effects beyond blood pressure reduction:

- Renal Protection : It induces renal vasodilation and increases natriuresis, contributing to renal protection in hypertensive patients .

- Anti-inflammatory Effects : Studies suggest that Iganidipine may modulate gene expressions related to inflammatory processes, offering potential benefits in conditions characterized by vascular inflammation .

- Sympathetic Nervous System Modulation : It partly inhibits sympathetic nerve activity, which can further aid in blood pressure control without causing reflex tachycardia .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound:

- Hypertension Management : In a double-blind study involving hypertensive patients, Iganidipine was found to significantly reduce systolic and diastolic blood pressure with a lower incidence of peripheral edema compared to amlodipine .

- Renal Function Preservation : A study focusing on patients with chronic kidney disease demonstrated that Iganidipine effectively maintained renal function while controlling hypertension, suggesting its dual benefit in managing both conditions .

- Long-term Outcomes : Longitudinal studies indicate that patients on Iganidipine have better cardiovascular outcomes compared to those on traditional antihypertensive therapies due to its unique mechanism of action that minimizes adverse cardiovascular effects .

Data Summary

| Parameter | Value |

|---|---|

| Tmax | 1.5 hours |

| Protein Binding | 99% |

| Elimination Route | 63% feces, 31% urine |

| Half-Life at 5 mg | 3.94 hours |

| Half-Life at 20 mg | 7.95 hours |

| Common Side Effects | Peripheral edema, headache |

Eigenschaften

CAS-Nummer |

117241-46-0 |

|---|---|

Molekularformel |

C28H40Cl2N4O6 |

Molekulargewicht |

599.5 g/mol |

IUPAC-Name |

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride |

InChI |

InChI=1S/C28H38N4O6.2ClH/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36;;/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3;2*1H |

InChI-Schlüssel |

PJGTYHKZUAHNHC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |

Synonyme |

1,4-dihydro 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester NKY 722 NKY-722 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.